3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid 3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18204311
InChI: InChI=1S/C10H14O4/c1-14-9(13)7-5-6(8(11)12)10(7)3-2-4-10/h6-7H,2-5H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol

3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid

CAS No.:

Cat. No.: VC18204311

Molecular Formula: C10H14O4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid -

Specification

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
IUPAC Name 3-methoxycarbonylspiro[3.3]heptane-1-carboxylic acid
Standard InChI InChI=1S/C10H14O4/c1-14-9(13)7-5-6(8(11)12)10(7)3-2-4-10/h6-7H,2-5H2,1H3,(H,11,12)
Standard InChI Key QDUZRHHNJDGBSA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC(C12CCC2)C(=O)O

Introduction

Chemical Structure and Molecular Properties

3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid (IUPAC name: 3-methoxycarbonylspiro[3.3]heptane-1-carboxylic acid) belongs to the spirocyclic carboxylic acid family. Its structure features a central spiro carbon atom connecting two cyclopropane rings, with a methoxycarbonyl group at position 3 and a carboxylic acid moiety at position 1. The compound’s rigidity and three-dimensional geometry make it structurally distinct from linear or fused bicyclic systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄O₄
Molecular Weight198.22 g/mol
CAS Number10481-25-1
IUPAC Name3-methoxycarbonylspiro[3.3]heptane-1-carboxylic acid
SMILESCOC(=O)C1CC(C12CCC2)C(=O)O
InChIKeyQDUZRHHNJDGBSA-UHFFFAOYSA-N

The spiro[3.3]heptane core imposes significant steric constraints, reducing conformational flexibility and enhancing metabolic stability compared to planar aromatic systems . X-ray crystallographic studies of related spirocyclic compounds reveal bond angles of approximately 60° at the spiro carbon, contributing to the molecule’s strained geometry .

Synthesis and Synthetic Routes

The synthesis of 3-(methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid exploits advanced cyclization strategies to construct the spirocyclic framework. A divergent synthetic approach, as reported in recent literature, involves the following key steps:

Retrosynthetic Analysis

The target molecule is deconstructed into a keto ester precursor (e.g., 23 in Scheme 1 of source ), which undergoes double malonate alkylation to form the spirocyclic core. Chiral auxiliaries such as (R)-α-phenylglycinol are employed to control stereochemistry during the Strecker reaction phase .

Key Synthetic Steps

  • Alkylation of Malonate Esters: Reaction of dimethyl malonate with pentaerythritol tetrabromide under basic conditions yields the spiro[3.3]heptane skeleton.

  • Strecker Reaction: Introduction of the amino acid moiety using cyanide and chiral amines ensures enantiomeric purity.

  • Meinwald Rearrangement: Epoxidation of intermediate alkenes (e.g., 27) followed by acid-catalyzed rearrangement generates ketone derivatives critical for functionalization .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Malonate AlkylationNaH, DMF, 0°C to RT65–78
Strecker Reaction(R)-α-Phenylglycinol, KCN72
Meinwald RearrangementmCPBA, BF₃·Et₂O44–57

The Tebbe olefination protocol has also been optimized for large-scale production, enabling gram-scale synthesis of key intermediates like alkene 47 (57% yield) .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its carboxylic acid and methoxycarbonyl groups, as well as the strained spirocyclic system:

Carboxylic Acid Derivatives

  • Esterification: Reaction with methanol/H⁺ yields the dimethyl ester.

  • Amide Formation: Coupling with amines via EDC/HOBt generates spirocyclic amides.

Methoxycarbonyl Group Modifications

  • Hydrolysis: Treatment with aqueous NaOH produces the dicarboxylic acid derivative.

  • Transesterification: Alcoholysis with ethanol/H₂SO₄ affords ethyl ester analogs.

Spirocyclic Core Reactions

  • Ring-Opening: Nucleophilic attack at the spiro carbon by Grignard reagents leads to bicyclic alcohols.

  • Oxidation: Ozonolysis cleaves cyclopropane rings, yielding diketone intermediates .

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Handling precautions include using nitrile gloves, eye protection, and ventilation. Storage recommendations specify –20°C under nitrogen to prevent decarboxylation .

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